3-methyl-N-(propan-2-yl)piperazine-1-carboxamide
Description
3-Methyl-N-(propan-2-yl)piperazine-1-carboxamide is a piperazine-based carboxamide derivative characterized by a methyl group at the 3-position of the piperazine ring and an isopropyl carboxamide substituent. Its molecular formula is C₁₀H₂₀N₃O, with a stereochemical configuration confirmed as (3R)-4-(furan-2-carbonyl)-3-methyl-N-(propan-2-yl)piperazine-1-carboxamide in crystallographic studies .
Properties
Molecular Formula |
C9H19N3O |
|---|---|
Molecular Weight |
185.27 g/mol |
IUPAC Name |
3-methyl-N-propan-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C9H19N3O/c1-7(2)11-9(13)12-5-4-10-8(3)6-12/h7-8,10H,4-6H2,1-3H3,(H,11,13) |
InChI Key |
AAWVGINKIPICIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1)C(=O)NC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(propan-2-yl)piperazine-1-carboxamide typically involves the reaction of 3-methylpiperazine with isopropyl isocyanate. The reaction is carried out under controlled conditions, usually in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 3-methyl-N-(propan-2-yl)piperazine-1-carboxamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve additional steps such as distillation and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(propan-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions are often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Potential
Research indicates that compounds within the piperazine class exhibit various biological activities, including:
- Anti-anxiety
- Antidepressant
- Antipsychotic effects
3-methyl-N-(propan-2-yl)piperazine-1-carboxamide has shown potential as a pharmacological agent due to its ability to interact with neurotransmitter systems in the brain. Studies suggest that it may modulate serotonin and dopamine receptors, contributing to its therapeutic effects .
Binding Affinity Studies
Interaction studies have focused on the compound's binding affinity to various receptors. Preliminary findings indicate that it may interact with neurotransmitter receptors, which are crucial for understanding its pharmacodynamics and therapeutic potential .
Material Science Applications
The unique structure of 3-methyl-N-(propan-2-yl)piperazine-1-carboxamide suggests potential applications in material science:
- Polymer Synthesis : Its functional groups can participate in various interactions, making it suitable for exploring roles in polymer synthesis or self-assembly processes.
- Drug Delivery Systems : The compound's properties may be utilized in developing drug delivery systems due to its ability to form complexes with other molecules.
Case Study 1: Neurotransmitter Modulation
A study investigated the effects of 3-methyl-N-(propan-2-yl)piperazine-1-carboxamide on serotonin and dopamine receptor modulation. The results indicated a significant interaction with these receptors, suggesting its potential use in treating mood disorders.
Case Study 2: Polymer Applications
Research explored the use of 3-methyl-N-(propan-2-yl)piperazine-1-carboxamide in synthesizing novel polymeric materials. The findings demonstrated successful incorporation into polymer matrices, leading to enhanced mechanical properties and stability.
Mechanism of Action
The mechanism of action of 3-methyl-N-(propan-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Pharmacological Profiles
PKM-833 [(R)-N-(pyridazin-3-yl)-4-(7-(trifluoromethyl)chroman-4-yl)piperazine-1-carboxamide]
- Structural Differences : Incorporates a chroman-4-yl group and trifluoromethyl substitution, enhancing lipophilicity and brain penetrability.
- Activity : Potent fatty acid amide hydrolase (FAAH) inhibitor with high selectivity (>1,000-fold over other serine hydrolases). Demonstrates oral bioavailability and efficacy in pain models .
- Key Finding : The chroman group contributes to prolonged target engagement in the central nervous system.
4-Methyl-N-(p-tolyl)piperazine-1-carboxamide
- Structural Differences : Substituted with a p-tolyl (4-methylphenyl) group instead of isopropyl.
- Activity : Exhibits antiproliferative effects against MCF7 and HCT116 cancer cell lines, inducing cell cycle arrest. Enhanced activity compared to earlier derivatives due to improved solubility and cellular uptake .
- Key Finding : The p-tolyl group optimizes π-π stacking interactions with cellular targets.
CPIPC [4-(5-Chloropyridin-2-yl)-N-(1H-indazol-6-yl)piperazine-1-carboxamide]
- Structural Differences : Features a chloropyridinyl group and indazole substituent.
- CPIPC-2 (methylated indazole variant) shows improved metabolic stability .
- Key Finding : The indazole moiety enhances receptor binding affinity through hydrogen bonding.
K777 [4-Methyl-N-((S)-1-oxo-3-phenyl-1-(((S,E)-5-phenyl-1-(phenylsulfonyl)pent-1-en-3-yl)amino)propan-2-yl)piperazine-1-carboxamide]
- Structural Differences : Complex peptidomimetic structure with a phenylsulfonyl group.
- Activity : Irreversible cysteine protease inhibitor, blocking SARS-CoV-2 entry into human cells (IC₅₀ = 0.6 μM). The carboxamide linker is critical for covalent binding to viral proteases .
Role of the Carboxamide Linker
Evidence from dopamine D3 receptor (D3R) ligands highlights the carboxamide group’s importance. N-(3-fluoro-4-(4-(2-methoxyphenyl)piperazine-1-yl)butyl)arylcarboxamides lose >100-fold D3R affinity when the carbonyl group is removed, underscoring its role in hydrogen bonding and selectivity . This aligns with the conserved carboxamide in 3-methyl-N-(propan-2-yl)piperazine-1-carboxamide, suggesting similar mechanistic relevance.
Biological Activity
3-methyl-N-(propan-2-yl)piperazine-1-carboxamide, often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of 3-methyl-N-(propan-2-yl)piperazine-1-carboxamide can be represented as follows:
This compound features a piperazine ring substituted with a carboxamide group and an isopropyl moiety, which are significant for its biological interactions.
Biological Activity Overview
3-methyl-N-(propan-2-yl)piperazine-1-carboxamide exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that piperazine derivatives can possess antibacterial and antifungal properties. For instance, certain modifications in the piperazine structure enhance their efficacy against various pathogens.
- Cytotoxic Effects : The compound has been evaluated for its cytotoxicity against cancer cell lines, showing promising results in inhibiting cell proliferation.
- Enzyme Inhibition : The compound has been reported to inhibit specific enzymes, contributing to its potential therapeutic applications.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various amide derivatives, including piperazine-based compounds. The minimum inhibitory concentration (MIC) values were determined using standard microdilution methods. The results indicated that several derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| F5 | 32 | E. coli |
| F7 | 128 | S. aureus |
| F9 | 64 | S. aureus |
| F30 | 128 | E. coli |
Cytotoxicity Studies
In vitro studies assessed the cytotoxic effects of 3-methyl-N-(propan-2-yl)piperazine-1-carboxamide on various cancer cell lines. The compound demonstrated dose-dependent cytotoxicity with IC50 values ranging from 10 to 50 µM across different cell types.
Enzyme Inhibition
The inhibition of specific enzymes is a critical aspect of the biological activity of this compound. For example, its interaction with acid ceramidase has been investigated due to its role in sphingolipid metabolism, which is crucial in several diseases.
Case Studies and Research Findings
- Neuropathic Diseases : In animal models of lysosomal storage diseases, the administration of piperazine derivatives resulted in a significant reduction of toxic lipid levels, indicating potential therapeutic applications in treating such conditions .
- Cancer Research : The compound's ability to inhibit cancer cell growth was highlighted in studies where it showed enhanced effects when combined with other chemotherapeutic agents, demonstrating its potential as an adjunct therapy .
- Immunotherapy : Recent investigations into small molecule inhibitors targeting PD-L1 have revealed that modifications on piperazine structures could enhance their efficacy in immune checkpoint blockade therapies, suggesting a novel application for this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
